N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-triethoxybenzamide

Catalog No.
S3176568
CAS No.
309969-26-4
M.F
C33H37N5O5S
M. Wt
615.75
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]s...

CAS Number

309969-26-4

Product Name

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-triethoxybenzamide

IUPAC Name

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3,4,5-triethoxybenzamide

Molecular Formula

C33H37N5O5S

Molecular Weight

615.75

InChI

InChI=1S/C33H37N5O5S/c1-5-41-27-18-24(19-28(42-6-2)31(27)43-7-3)32(40)34-20-29-35-36-33(38(29)25-13-10-11-22(4)17-25)44-21-30(39)37-16-15-23-12-8-9-14-26(23)37/h8-14,17-19H,5-7,15-16,20-21H2,1-4H3,(H,34,40)

InChI Key

ITCSOHQXNLRZBV-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)N4CCC5=CC=CC=C54

Solubility

not available

N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-triethoxybenzamide is a complex organic compound with a molecular formula of C23H29N5O4SC_{23}H_{29}N_{5}O_{4}S and a molecular weight of approximately 471.57 g/mol. This compound features a unique structure that includes a triethoxybenzamide moiety, a triazole ring, and an indole derivative, which contribute to its potential biological activities and applications in medicinal chemistry.

There is no scientific literature available to suggest a specific mechanism of action for this compound.

  • Amide bond: Hydrolysis of the amide bond could release potentially harmful byproducts depending on the constituent groups.
  • Aromatic rings: Long-term exposure to some aromatic compounds has been linked to carcinogenicity.

N-TETB is a research compound belonging to a class of molecules known as triazole derivatives. Triazoles are five-membered rings containing carbon, nitrogen and three nitrogens. They are of interest to researchers due to the wide variety of biological activities exhibited by some triazole derivatives [].

Scientific Research Applications

  • Antibacterial and antifungal activities: Some triazole derivatives have been shown to be effective against bacteria and fungi []. This makes them promising candidates for the development of new antimicrobial agents.
Typical of amides and triazoles. These include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
  • Reduction: The ketone functionality in the indole moiety can be reduced to secondary alcohols using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Preliminary studies suggest that N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-triethoxybenzamide exhibits significant biological activity. Its structural components indicate potential:

  • Antimicrobial Properties: Similar compounds in the literature have shown effectiveness against various bacterial strains.
  • Anticancer Activity: The presence of the indole and triazole rings may contribute to cytotoxic effects against cancer cell lines.

The synthesis of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-triethoxybenzamide can be achieved through multi-step synthetic pathways:

  • Formation of the Triazole Ring: Starting from appropriate precursors like 3-methylphenyl derivatives and thioketones.
  • Indole Derivative Synthesis: Utilizing indole-based reactants to introduce the indole moiety.
  • Amidation Reaction: Coupling the synthesized triazole and indole derivatives with triethoxybenzoyl chloride to form the final amide product.

Interaction studies are critical for understanding how this compound interacts with biological targets. Preliminary assessments could include:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific enzymes or receptors.
  • In Vivo Studies: Testing its efficacy and safety profile in animal models to gauge therapeutic potential.

Several compounds share structural similarities with N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-triethoxybenzamide. These include:

Compound NameStructure FeaturesBiological Activity
1. IndomethacinIndole derivative with anti-inflammatory propertiesAnti-inflammatory
2. ClotrimazoleContains imidazole; used as an antifungalAntifungal
3. FluconazoleTriazole antifungal agentAntifungal
4. Benzamide derivativesVarious substitutions on benzene ringsAnticancer

The uniqueness of N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-triethoxybenzamide lies in its combination of multiple pharmacophores (indole, triazole) that may synergistically enhance its biological activity compared to other compounds listed above.

XLogP3

5.2

Dates

Last modified: 08-18-2023

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